Ethyl (2Z)-2-chloro-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]acetate
Overview
Description
Ethyl (2Z)-2-chloro-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]acetate is an organic compound belonging to the class of hydrazones Hydrazones are characterized by the presence of a hydrazine group linked to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2Z)-2-chloro-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]acetate typically involves the reaction of ethyl chloroacetate with 3,4-dimethylphenylhydrazine under controlled conditions. The reaction is usually carried out in an alkaline medium, such as sodium hydroxide, and requires solvents like ethanol or methanol . The reaction proceeds through the formation of an intermediate hydrazone, which is then chlorinated to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-chloro-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives .
Scientific Research Applications
Ethyl (2Z)-2-chloro-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group allows it to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its ability to undergo nucleophilic addition reactions makes it a versatile intermediate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate: Similar structure but with a methoxy group instead of dimethyl groups.
Ethyl (2E)-2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate: Contains an imidazolidinone ring instead of a hydrazone group.
Uniqueness
Ethyl (2Z)-2-chloro-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]acetate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to form stable hydrazone complexes and undergo various chemical transformations makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
ethyl 2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-4-17-12(16)11(13)15-14-10-6-5-8(2)9(3)7-10/h5-7,14H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOQUMHFRHDEHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)C)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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